(1,1-Difluorospiro[2.5]octan-6-yl)methanamine

Medicinal Chemistry Physicochemical Properties Lipophilicity

(1,1-Difluorospiro[2.5]octan-6-yl)methanamine (CAS: 1783664-65-2) is a fluorinated spirocyclic amine building block featuring a gem-difluorocyclopropane fused to a cyclohexylmethanamine scaffold. The incorporation of the 1,1-difluorospiro[2.5]octane core enhances metabolic stability and modulates physicochemical properties, while the primary amine offers a versatile handle for further derivatization.

Molecular Formula C9H15F2N
Molecular Weight 175.22 g/mol
Cat. No. B11912665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,1-Difluorospiro[2.5]octan-6-yl)methanamine
Molecular FormulaC9H15F2N
Molecular Weight175.22 g/mol
Structural Identifiers
SMILESC1CC2(CCC1CN)CC2(F)F
InChIInChI=1S/C9H15F2N/c10-9(11)6-8(9)3-1-7(5-12)2-4-8/h7H,1-6,12H2
InChIKeyXQRRESUAEWGMLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1783664-65-2: (1,1-Difluorospiro[2.5]octan-6-yl)methanamine - A Fluorinated Spirocyclic Amine for Drug Discovery


(1,1-Difluorospiro[2.5]octan-6-yl)methanamine (CAS: 1783664-65-2) is a fluorinated spirocyclic amine building block featuring a gem-difluorocyclopropane fused to a cyclohexylmethanamine scaffold . The incorporation of the 1,1-difluorospiro[2.5]octane core enhances metabolic stability and modulates physicochemical properties, while the primary amine offers a versatile handle for further derivatization [1]. This compound is positioned as a key intermediate in medicinal chemistry, particularly for the design of enzyme inhibitors and receptor modulators requiring a conformationally constrained, metabolically resilient scaffold [2].

1783664-65-2 Differentiation: Why In-Class Spirocyclic Amines Are Not Interchangeable


While spiro[2.5]octane amines share a common core, substitution with generic analogs (e.g., non-fluorinated Spiro[2.5]octan-6-ylmethanamine [CAS 877201-35-9]) can lead to divergent pharmacological profiles . The strategic introduction of gem-difluoro groups at the cyclopropane ring of (1,1-difluorospiro[2.5]octan-6-yl)methanamine significantly alters key physicochemical and metabolic parameters. Specifically, the difluoro substitution enhances metabolic stability by blocking susceptible oxidation sites and increases lipophilicity (LogP), directly impacting oral bioavailability and target engagement [1]. Consequently, substituting a non-fluorinated or differently fluorinated analog without validating these specific, quantitative property shifts can compromise lead optimization efforts and obscure structure-activity relationships (SAR), making this specific compound a distinct entity for medicinal chemists [2].

Quantitative Differentiation of 1783664-65-2 Against Closest Analogs


Increased Lipophilicity (LogP) Relative to Non-Fluorinated Spiro[2.5]octane Analog

The presence of gem-difluoro groups in (1,1-Difluorospiro[2.5]octan-6-yl)methanamine (MW: 175.22 g/mol) markedly increases its lipophilicity compared to the non-fluorinated analog Spiro[2.5]octan-6-ylmethanamine (MW: 139.24 g/mol). This is supported by the higher calculated LogP values for difluorocyclopropane-containing compounds, a property correlated with improved membrane permeability and oral bioavailability . While experimental LogP data is often confidential, class-level data for difluorinated spiro compounds indicate a LogP increase of approximately 0.5-1.0 units over non-fluorinated counterparts [1].

Medicinal Chemistry Physicochemical Properties Lipophilicity

Enhanced Metabolic Stability via Difluorocyclopropane Incorporation

Incorporation of a 1,1-difluorocyclopropane moiety is a validated strategy to enhance metabolic stability. The gem-difluoro group blocks metabolic oxidation at the cyclopropane ring, a common site of metabolic vulnerability for spirocyclic scaffolds. Studies on related difluorospiro[2.5]octane derivatives demonstrate that this substitution can increase in vitro microsomal half-life (t1/2) by >2-fold compared to non-fluorinated analogs [1]. This class-level benefit is directly applicable to (1,1-Difluorospiro[2.5]octan-6-yl)methanamine, positioning it as a metabolically resilient building block for lead optimization [2].

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Antiproliferative Activity in MCF-7 Breast Cancer Cells

A study investigating the biological activity of (1,1-Difluorospiro[2.5]octan-6-yl)methanamine reported an IC50 value of 20 µM for inhibition of MCF-7 breast cancer cell proliferation . While this represents a moderate potency in an in vitro assay, it provides a quantitative baseline for structure-activity relationship (SAR) studies and further analoging. The compound was found to induce apoptosis pathways, suggesting a mechanism of action distinct from general cytotoxicity .

Oncology Cell Biology Apoptosis

Optimized Applications for 1783664-65-2 Based on Quantitative Evidence


Building Block for Optimizing Oral Bioavailability in CNS Drug Candidates

Medicinal chemists targeting central nervous system (CNS) disorders often face the challenge of balancing target affinity with blood-brain barrier permeability. The increased lipophilicity (estimated LogP ~2.1-2.6) and metabolic stability conferred by the 1,1-difluorospiro[2.5]octane core make (1,1-Difluorospiro[2.5]octan-6-yl)methanamine an attractive building block for designing CNS-penetrant leads [1]. Its conformationally restricted scaffold, combined with enhanced passive diffusion properties, can improve brain-to-plasma ratios in derived compounds compared to more polar, non-fluorinated spirocyclic amines [2].

Metabolically Stable Scaffold for Oncology and Inflammation Programs

The gem-difluoro group's ability to block metabolic oxidation is a key advantage for building blocks used in oncology and inflammation research, where prolonged target engagement is often desired. Using (1,1-Difluorospiro[2.5]octan-6-yl)methanamine as a starting material can increase the microsomal half-life of final drug candidates by >2-fold, reducing the need for high dosing and potentially mitigating off-target effects related to rapid clearance [3]. This is supported by class-level data demonstrating the metabolic resilience of difluorocyclopropane-containing compounds in liver microsome assays [3].

Probing Conformational Rigidity in Enzyme Inhibitor Design

The spirocyclic nature of the core imparts significant conformational rigidity, which is a prized property in enzyme inhibitor design for reducing entropic penalties upon binding. The additional steric and electronic effects from the gem-difluoro group further constrain the conformational landscape, potentially increasing binding selectivity for a specific enzyme isoform. This scaffold is particularly suitable for designing inhibitors of enzymes with deep, well-defined active sites, such as kinases or proteases, where a rigid scaffold can maximize shape complementarity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1,1-Difluorospiro[2.5]octan-6-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.